REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=[O:4].[CH3:14][O:15][C:16]1[C:17]([CH3:25])=[N+:18]([O-])[CH:19]=[CH:20][C:21]=1[O:22][CH3:23]>ClCCl>[OH:4][CH2:25][C:17]1[C:16]([O:15][CH3:14])=[C:21]([O:22][CH3:23])[CH:20]=[CH:19][N:18]=1
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Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=[N+](C=CC1OC)[O-])C
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.77 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the mixture was left
|
Type
|
ADDITION
|
Details
|
was added in two portions
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Type
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CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified
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Type
|
EXTRACTION
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Details
|
by extracting a chloroform solution
|
Type
|
WASH
|
Details
|
with aqueous sodium bicarbonate and elution from silica gel with methanol-chloroform (1:9)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |